molecular formula C27H29N3O3 B4086753 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No. B4086753
M. Wt: 443.5 g/mol
InChI Key: PTACUDVUIBNHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide is not fully understood. However, studies have shown that this compound interacts with various molecular targets, including dopamine receptors, adenosine receptors, and voltage-gated calcium channels, leading to its neuroprotective, anti-tumor, and cardioprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, reduction of oxidative stress, and modulation of neurotransmitter release. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily cross the blood-brain barrier. However, its high cost and limited availability may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in other fields of medicine, and development of more efficient and cost-effective synthesis methods. Additionally, the development of this compound analogs with improved pharmacological properties may enhance its potential as a therapeutic agent.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, this compound has been shown to possess neuroprotective properties and could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been studied for its anti-tumor effects and could be a potential treatment for various types of cancer. In cardiology, this compound has been shown to possess anti-inflammatory and anti-oxidative properties and could be a potential treatment for cardiovascular diseases.

properties

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-20-3-7-22(8-4-20)27(32)30-17-15-29(16-18-30)24-11-9-23(10-12-24)28-26(31)19-33-25-13-5-21(2)6-14-25/h3-14H,15-19H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTACUDVUIBNHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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